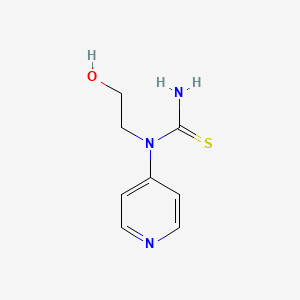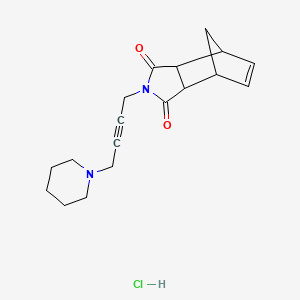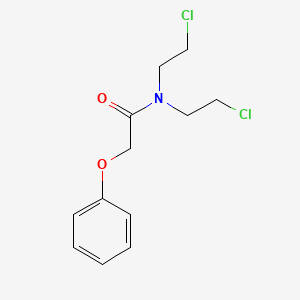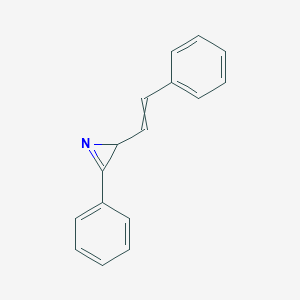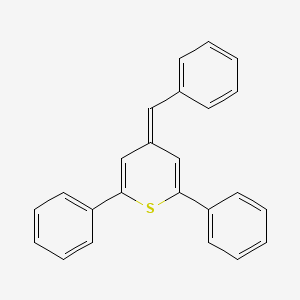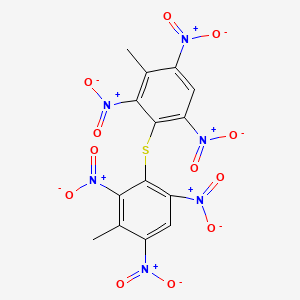
1,1'-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) is an organic compound characterized by the presence of two benzene rings, each substituted with three nitro groups and connected by a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) typically involves the nitration of 3-methylthiobenzene. The process includes the following steps:
Nitration: The introduction of nitro groups into the benzene ring is achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control.
Sulfur Bridging: The two nitrated benzene rings are then connected via a sulfur atom through a substitution reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Nitration: Using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: The crude product is purified through recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) undergoes several types of chemical reactions:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in acidic medium.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of dinitro or trinitro derivatives.
Reduction: Formation of diamino or triamino derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and explosives due to its high reactivity and stability.
作用機序
The mechanism of action of 1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of these targets. The sulfur bridge provides additional stability and reactivity, allowing the compound to participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
2,4,6-Trinitrotoluene (TNT): A well-known explosive with similar nitro groups but lacks the sulfur bridge.
1,3,5-Trinitrobenzene: Another nitroaromatic compound with three nitro groups but no sulfur bridge or methyl groups.
Uniqueness
1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) is unique due to the presence of the sulfur bridge, which enhances its stability and reactivity compared to other nitroaromatic compounds. This structural feature allows it to participate in a wider range of chemical reactions and applications.
特性
CAS番号 |
37460-56-3 |
|---|---|
分子式 |
C14H8N6O12S |
分子量 |
484.31 g/mol |
IUPAC名 |
2-methyl-4-(3-methyl-2,4,6-trinitrophenyl)sulfanyl-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C14H8N6O12S/c1-5-7(15(21)22)3-9(17(25)26)13(11(5)19(29)30)33-14-10(18(27)28)4-8(16(23)24)6(2)12(14)20(31)32/h3-4H,1-2H3 |
InChIキー |
ZPXGLZBSNGKUOR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=C(C=C(C(=C2[N+](=O)[O-])C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


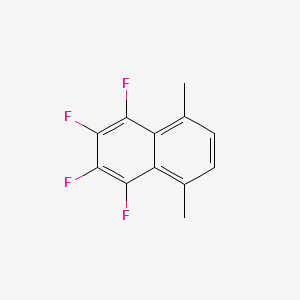

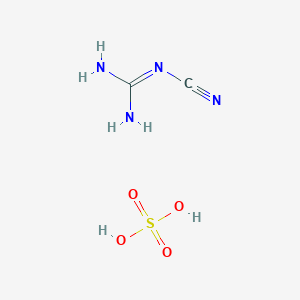

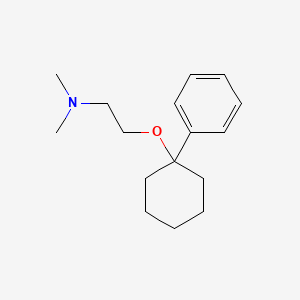
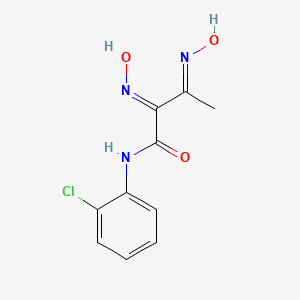
![2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14660908.png)
![N-(8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)benzamide](/img/structure/B14660913.png)
